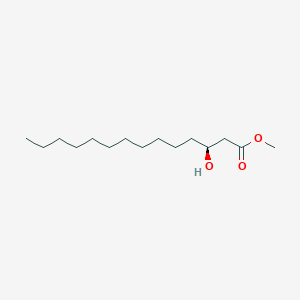

(S)-Methyl 3-hydroxytetradecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZAMWODZQSOA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452253 | |

| Record name | (S)-Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76835-67-1 | |

| Record name | Methyl (S)-3-hydroxytetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76835-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Methyl 3-hydroxytetradecanoate

Introduction

(S)-Methyl 3-hydroxytetradecanoate is a chiral long-chain fatty acid methyl ester that holds significant interest for researchers in microbiology, immunology, and synthetic chemistry. As a derivative of 3-hydroxytetradecanoic acid (also known as 3-hydroxymyristic acid), it serves as a crucial chemical synthon and an important analytical standard. Notably, the (R)-enantiomer of its parent acid is a fundamental building block of Lipid A, the bioactive endotoxin component of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] Understanding the chemical properties of the (S)-enantiomer is vital for developing chiral separation methods, synthesizing stereospecific probes, and creating standards for metabolic and microbiological research.

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological relevance of this compound, designed for researchers, scientists, and professionals in drug development.

Physicochemical and Stereochemical Properties

This compound is characterized by a 14-carbon aliphatic chain, a hydroxyl group at the C-3 (β) position, and a methyl ester terminus. The stereochemistry at the C-3 position is critical to its identity and biological differentiation.

Core Identification and Structural Data

The fundamental identifiers and structural details are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl (3S)-3-hydroxytetradecanoate | [3] |

| Synonyms | (S)-3-Hydroxy Myristic Acid Methyl Ester, Methyl (S)-3-Hydroxytetradecanoate | [3] |

| CAS Number | 76835-67-1 | [3] |

| Molecular Formula | C₁₅H₃₀O₃ | [3][4] |

| Molecular Weight | 258.40 g/mol | [3] |

| InChIKey | UOZZAMWODZQSOA-AWEZNQCLSA-N | [3][5] |

| Canonical SMILES | CCCCCCCCCCCO | [3] |

Physical Properties

The physical state and properties are consistent with a long-chain fatty acid ester.

| Property | Value | Source(s) |

| Appearance | Solid or pale yellow low-melting solid | |

| Boiling Point | 359.1 °C at 760 mmHg | |

| Flash Point | 137.5 °C | |

| Density | 0.931 g/cm³ | |

| Refractive Index | 1.451 | |

| Solubility | Soluble in methanol, ethanol, chloroform, and diethyl ether. Insoluble in water. | [6] |

| Storage Conditions | 2-8°C, preferably under desiccating conditions. |

Note: A specific experimental value for optical rotation has not been prominently reported in publicly accessible databases as of the date of this guide. For a chiral compound of this nature, the specific rotation ([α]D) is a critical quality control parameter that must be determined experimentally to confirm enantiomeric purity. The value would be measured using a polarimeter, typically with a sodium D-line (589 nm) light source, and reported with the concentration and solvent used (e.g., c 1.0 in CHCl₃).[7]

Spectroscopic Characterization

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing this molecule. Under electron ionization (EI), the molecule undergoes characteristic fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak at m/z 258 is expected but may be weak or absent due to the lability of the hydroxyl group.

-

Key Fragmentation: The most diagnostic fragmentation pattern for 3-hydroxy fatty acid methyl esters is the cleavage between C-3 and C-4. This results in a prominent base peak at m/z 103 , corresponding to the [CH(OH)CH₂COOCH₃]⁺ fragment.[1] This peak is a hallmark indicator for the 3-hydroxy ester structure.

-

Other Fragments: A peak at m/z 240, corresponding to the loss of water ([M-18]⁺), is also characteristic, arising from the dehydration of the secondary alcohol.

Infrared (IR) Spectroscopy

The FTIR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3450 (broad) | O-H stretch | Secondary Alcohol | Medium-Strong |

| 2925 & 2855 | C-H stretch | Aliphatic CH₂, CH₃ | Strong |

| ~1740 | C=O stretch | Ester Carbonyl | Strong |

| ~1465 | C-H bend | CH₂ Scissoring | Medium |

| ~1375 | C-H bend | CH₃ Symmetric Bend | Medium-Weak |

| ~1170 | C-O stretch | Ester C-O | Strong |

The broad hydroxyl stretch around 3450 cm⁻¹ and the strong carbonyl peak at ~1740 cm⁻¹ are the most diagnostic features of the spectrum.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a complete map of the carbon-hydrogen framework. The predicted chemical shifts (in CDCl₃) are detailed below.

¹H NMR Predicted Chemical Shifts:

| Assignment | Approx. δ (ppm) | Multiplicity | Integration | Coupling |

| Terminal CH₃ | 0.88 | Triplet (t) | 3H | J ≈ 6.8 Hz |

| Methylene Chain (CH₂)n | 1.25-1.45 | Multiplet (m) | ~20H | - |

| CH₂ (C-4) | ~1.50 | Multiplet (m) | 2H | - |

| OH | ~2.0-3.0 | Broad Singlet (br s) | 1H | - |

| CH₂ (C-2, α to C=O) | ~2.45 | Doublet of Doublets (dd) | 2H | J ≈ 16 Hz, 6 Hz |

| OCH₃ (Ester) | 3.70 | Singlet (s) | 3H | - |

| CH (C-3, carbinol) | ~4.00 | Multiplet (m) | 1H | - |

¹³C NMR Predicted Chemical Shifts:

| Assignment | Approx. δ (ppm) |

| Terminal CH₃ (C-14) | ~14.1 |

| Methylene Chain (CH₂)n | ~22.7 - 31.9 |

| CH₂ (C-5) | ~25.7 |

| CH₂ (C-4) | ~36.5 |

| CH₂ (C-2) | ~41.5 |

| OCH₃ (Ester) | ~51.7 |

| CH (C-3, carbinol) | ~68.1 |

| C=O (Ester) | ~173.0 |

Note: The exact chemical shifts can vary based on solvent and concentration. The assignments are based on established values for long-chain fatty acid esters and β-hydroxy esters.[9][10]

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is dominated by its two primary functional groups: the secondary alcohol and the methyl ester. This dual functionality makes it a versatile building block for further chemical modification.

Reactions at the Hydroxyl Group

-

Oxidation: The secondary alcohol at C-3 can be readily oxidized to a ketone using standard oxidizing agents like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This yields Methyl 3-oxotetradecanoate , a β-keto ester, which is a valuable intermediate for synthesizing more complex molecules through reactions like the Claisen condensation.

-

Protection/Derivatization: For multi-step syntheses, the hydroxyl group often requires protection to prevent unwanted side reactions. Common protecting groups include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers. This is also the basis for derivatization prior to GC-MS analysis to increase volatility.[11]

-

Esterification/Acylation: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., pyridine) to form a new ester linkage, which is useful for creating probes or modifying the molecule's physical properties.

Reactions at the Ester Group

-

Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylate salt under basic conditions (e.g., LiOH, NaOH in aqueous methanol/THF). Subsequent acidification yields the free carboxylic acid, (S)-3-hydroxytetradecanoic acid .[12] This is the most common transformation, as the free acid is often the desired final product for biological studies or further synthesis.

-

Transesterification: The methyl ester can be converted to other alkyl esters (e.g., ethyl, benzyl) by heating in the corresponding alcohol with an acid or base catalyst.

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding (S)-tetradecane-1,3-diol .

The relationship between these key reactions is illustrated below.

Caption: Key chemical transformations of this compound.

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound requires stereocontrolled methods. Chemical and biocatalytic routes are both viable and widely employed.

Asymmetric Chemical Synthesis

A robust method for producing chiral β-hydroxy esters is the asymmetric aldol reaction. This approach builds the carbon skeleton and sets the stereocenter in a single, highly controlled step.

This protocol uses a chiral copper-bis(oxazoline) (Cu-Box) complex to catalyze the reaction between an aldehyde and a silyl ketene acetal, ensuring high enantioselectivity.[13]

Workflow Diagram:

Caption: Workflow for asymmetric synthesis via Mukaiyama aldol reaction.

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), combine Copper(II) triflate (Cu(OTf)₂, 0.1 eq) and the chiral ligand (S,S)-tert-Butyl-bis(oxazoline) ((S,S)-t-Bu-Box, 0.11 eq).

-

Activation: Add anhydrous dichloromethane (CH₂Cl₂) and stir the mixture at room temperature for 1 hour to form the active chiral Lewis acid complex.

-

Reaction: Cool the catalyst solution to -78 °C (dry ice/acetone bath). To this, add dodecanal (1.0 eq), the aldehyde precursor to the C14 chain.

-

Addition: Slowly add the methyl silyl ketene acetal (derived from methyl acetate, ~1.2 eq) dropwise over 30 minutes. Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Causality: The choice of a chiral Cu-Box complex is critical; it coordinates to the aldehyde, creating a chiral pocket that forces the incoming nucleophile (the silyl ketene acetal) to attack from a specific face, thus dictating the (S)-stereochemistry of the newly formed hydroxyl center.[13]

Biocatalytic Synthesis

Enzymatic reduction of the corresponding β-keto ester (Methyl 3-oxotetradecanoate) offers a green and highly selective alternative. Ketoreductase (KRED) enzymes, often from yeast or bacteria, can reduce the ketone to the alcohol with exquisite enantioselectivity.[14][15]

The process involves incubating Methyl 3-oxotetradecanoate with a specific KRED that produces the (S)-enantiomer and a cofactor recycling system (e.g., using glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase to regenerate NADPH).

Analytical Methodologies

Accurate analysis is crucial for confirming identity, purity, and enantiomeric excess.

Direct analysis by GC is challenging due to the polar hydroxyl group, which can cause peak tailing and poor thermal stability. Derivatization to a more volatile silyl ether is standard practice.[11]

Workflow Diagram:

Caption: Analytical workflow for GC-MS analysis with silylation.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

-

Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes to convert the hydroxyl group to its trimethylsilyl (TMS) ether.

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[15]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.

-

Injector: 250 °C, splitless mode.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.

-

-

Data Analysis: Identify the TMS-derivatized product by its retention time and its characteristic mass spectrum (which will now have a molecular ion of m/z 330 and a different fragmentation pattern). Quantify using an internal standard if required.[16][17]

Self-Validation: The protocol's integrity is maintained by running a known standard of the derivatized compound to confirm its retention time and mass spectrum. The un-derivatized compound can also be injected to demonstrate the improvement in peak shape and response after silylation.

Biological Significance: A Link to Bacterial Endotoxins

While the (S)-enantiomer is primarily a synthetic and analytical tool, its stereoisomer, (R)-3-hydroxytetradecanoic acid , is of profound biological importance. It is a core, non-negotiable component of Lipid A in a vast number of Gram-negative bacteria, including E. coli.[1]

Lipid A constitutes the hydrophobic anchor of lipopolysaccharide (LPS) and is responsible for its powerful endotoxic activity, which can trigger the host immune response and lead to septic shock. The biosynthesis of Lipid A is an essential pathway for bacterial viability, making its enzymes attractive targets for novel antibiotics.[14]

The very first committed step in Lipid A synthesis is catalyzed by the enzyme LpxA , a UDP-N-acetylglucosamine acyltransferase. LpxA specifically transfers an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3'-hydroxyl group of UDP-GlcNAc.[2][5] In E. coli, this acyl chain is specifically (R)-3-hydroxytetradecanoyl-ACP.[1]

The strict stereospecificity of LpxA for the (R)-enantiomer underscores the importance of having pure this compound as a negative control in enzymatic assays and as a tool to probe the active site of this critical bacterial enzyme.

Safety and Handling

This compound is not classified as a hazardous substance under standard regulations. However, as with any laboratory chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Stability: The compound is stable under normal storage conditions but may react with strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

A comprehensive list of references cited in this document is provided below for verification and further reading.

Sources

- 1. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]

- 2. customs.go.jp [customs.go.jp]

- 3. This compound | C15H30O3 | CID 11021563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. spectrabase.com [spectrabase.com]

- 6. (+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 17. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

(S)-Methyl 3-hydroxytetradecanoate: A Comprehensive Technical Guide for Researchers

CAS Number: 76835-67-1

Abstract

(S)-Methyl 3-hydroxytetradecanoate is a chiral molecule of significant interest in the fields of immunology, drug discovery, and lipid chemistry. As a key component of the lipid A moiety of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria, it plays a crucial role in the activation of the innate immune system. This technical guide provides an in-depth exploration of this compound, covering its chemical identity, stereoselective synthesis, analytical characterization, and its pivotal role in immunology and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important bioactive molecule.

Introduction: The Significance of Chirality and Structure

This compound, a 15-carbon long-chain fatty acid methyl ester, possesses a chiral center at the C-3 position. This stereochemistry is not a trivial structural feature; it is fundamental to its biological activity. The "S" configuration is the biologically active enantiomer in the context of lipid A, the endotoxic principle of LPS.[1][2] The precise spatial arrangement of the hydroxyl group is critical for its recognition by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2, initiating a signaling cascade that leads to the innate immune response.[1] Understanding the synthesis and biological implications of this specific stereoisomer is therefore paramount for the development of novel immunomodulatory agents, vaccine adjuvants, and potential sepsis therapeutics.

This guide will delve into the practical aspects of working with this compound, from its synthesis and purification to its analytical characterization and biological evaluation.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is the foundation for its effective use in research.

| Property | Value | Source |

| CAS Number | 76835-67-1 | [3] |

| Molecular Formula | C₁₅H₃₀O₃ | [3] |

| Molecular Weight | 258.40 g/mol | [3] |

| IUPAC Name | methyl (3S)-3-hydroxytetradecanoate | [3] |

| Synonyms | (S)-3-Hydroxy Myristic Acid Methyl Ester, Methyl (S)-3-Hydroxytetradecanoate | [3] |

| Appearance | Off-White to Pale Yellow Solid | |

| Solubility | Soluble in organic solvents such as chloroform and methanol. |

Table 1: Key Physicochemical Properties of this compound.

Stereoselective Synthesis: An Enzymatic Approach

The synthesis of enantiomerically pure this compound is crucial for its application in biological studies. While classical chemical methods can be employed, enzymatic resolution offers a highly efficient, stereoselective, and environmentally benign "green chemistry" approach.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to the separation of the enantiomers. In the case of methyl 3-hydroxytetradecanoate, a lipase can be used to selectively hydrolyze one enantiomer of the racemic methyl ester to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol outlines a general procedure for the enzymatic resolution of racemic methyl 3-hydroxytetradecanoate. Optimization of parameters such as enzyme source, pH, temperature, and reaction time may be required for specific applications.

Materials:

-

Racemic methyl 3-hydroxytetradecanoate (CAS: 55682-83-2)

-

Immobilized Lipase (e.g., from Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., hexane or toluene)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve racemic methyl 3-hydroxytetradecanoate in a suitable organic solvent. Add the phosphate buffer to create a biphasic system.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading should be optimized based on the specific activity of the lipase.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral chromatography (GC or HPLC).

-

Reaction Quenching: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Work-up:

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution to remove the (R)-3-hydroxytetradecanoic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Analytical Characterization

Ensuring the chemical identity, purity, and enantiomeric excess of this compound is critical for reliable experimental results.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet around 4.0 ppm), the methylene protons adjacent to the carbonyl group (a multiplet around 2.5 ppm), and the long aliphatic chain protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon (around 173 ppm), the carbon attached to the hydroxyl group (around 68 ppm), the methyl ester carbon (around 52 ppm), and the carbons of the alkyl chain.[4][5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (a broad peak around 3400 cm⁻¹), the carbonyl group of the ester (a strong peak around 1740 cm⁻¹), and C-H stretching and bending vibrations of the aliphatic chain.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the racemate shows a molecular ion peak (M⁺) at m/z 258, along with characteristic fragmentation patterns.[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chiral Chromatography for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is crucial. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.

General Protocol for Chiral GC Analysis:

-

Column Selection: A chiral capillary GC column, such as one coated with a cyclodextrin derivative (e.g., β-DEX™), is required.[7]

-

Sample Preparation: The sample can be analyzed directly or after derivatization of the hydroxyl group to enhance volatility and resolution.

-

GC Conditions:

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: An optimized temperature gradient is used to achieve baseline separation of the enantiomers.

-

Carrier Gas: Helium or hydrogen.

-

Detector: Flame Ionization Detector (FID).

-

-

Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.

Biological Significance and Applications in Drug Development

The primary biological relevance of this compound stems from its role as a precursor to (S)-3-hydroxytetradecanoic acid, a crucial component of lipid A.

Lipid A and the Innate Immune Response

Lipid A is the bioactive component of LPS and acts as a potent activator of the innate immune system through the TLR4/MD-2 receptor complex on immune cells such as macrophages and dendritic cells.[1][2] The binding of lipid A to TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and interferons, orchestrating the early host defense against Gram-negative bacterial infections.

The structure of lipid A, particularly the number and length of the acyl chains and the presence of phosphate groups, dictates its immunological activity. (S)-3-hydroxytetradecanoic acid is one of the key fatty acids that comprise the lipid A of many Gram-negative bacteria.

Applications in Drug Development

The unique immunomodulatory properties of lipid A and its derivatives have led to significant interest in their therapeutic potential.

-

Vaccine Adjuvants: Synthetic lipid A analogs are being developed as vaccine adjuvants to enhance the immune response to co-administered antigens. By activating TLR4, they can stimulate a robust and durable immune memory. This compound is a key building block for the synthesis of these potent and well-defined adjuvants.[8]

-

Immunotherapeutics: The ability to modulate the immune system makes lipid A derivatives attractive candidates for the development of immunotherapies for cancer and infectious diseases.[8]

-

Sepsis Research: Paradoxically, while lipid A is the causative agent of septic shock, understanding its interaction with TLR4 is crucial for designing antagonists that can block this interaction and potentially treat sepsis. Synthetic lipid A analogs, constructed using this compound, are invaluable tools in this research.

Conclusion

This compound is more than just a chiral molecule; it is a key player at the interface of chemistry and immunology. Its stereospecific synthesis, rigorous analytical characterization, and a deep understanding of its biological role are essential for advancing research in drug discovery and development. This guide has provided a comprehensive overview of these aspects, aiming to empower researchers to effectively utilize this important compound in their scientific endeavors. The continued exploration of this compound and its derivatives holds great promise for the development of next-generation vaccines, immunotherapies, and treatments for infectious diseases.

References

- (S)-3-Hydroxytetradecanoate - Optional[Vapor Phase IR] - Spectrum. (URL not available)

-

This compound | C15H30O3 | CID 11021563 - PubChem. National Center for Biotechnology Information. [Link]

- A Guide to the Analysis of Chiral Compounds by GC. Restek. (URL not available)

-

FTIR of the methyl esters and hydroxylated unsaturated methyl esters. - ResearchGate. [Link]

-

Methyl 3-hydroxytetradecanoate. NIST Chemistry WebBook. [Link]

-

Chemistry of lipid A: at the heart of innate immunity. PubMed. [Link]

-

(+-)-3-Hydroxytetradecanoic acid | C14H28O3 | CID 16064 - PubChem. National Center for Biotechnology Information. [Link]

-

Role of lipids in the metabolism and activation of immune cells. PMC. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Modulation of Innate Immune Responses with Synthetic Lipid A Derivatives. PMC. [Link]

-

A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC. [Link]

-

The Role of Lipids in the Regulation of Immune Responses. MDPI. [Link]

-

A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

-

Chemistry of lipid A: at the heart of innate immunity. Semantic Scholar. [Link]

-

High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

-

Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv. [Link]

Sources

- 1. Chemistry of lipid A: at the heart of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry of lipid A: at the heart of innate immunity. | Semantic Scholar [semanticscholar.org]

- 3. This compound | C15H30O3 | CID 11021563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]

- 7. gcms.cz [gcms.cz]

- 8. Modulation of Innate Immune Responses with Synthetic Lipid A Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis of (S)-Methyl 3-hydroxytetradecanooate

Introduction

(S)-Methyl 3-hydroxytetradecanoate is a chiral molecule of significant interest in various fields, including the synthesis of bioactive compounds and unnatural lipid A analogs.[1] Its stereochemistry plays a crucial role in its biological activity, making enantioselective synthesis a critical area of research. This guide provides an in-depth exploration of the primary synthetic pathways to obtain the (S)-enantiomer of methyl 3-hydroxytetradecanoate, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A foundational understanding of the target molecule's properties is essential before delving into its synthesis.

| Property | Value |

| Molecular Formula | C15H30O3[2][3] |

| Molecular Weight | 258.40 g/mol [1][2][3] |

| Appearance | Pale Yellow Low Melting Solid[1] |

| CAS Number | 76835-67-1[2] |

| IUPAC Name | methyl (3S)-3-hydroxytetradecanoate[2] |

(Data sourced from PubChem and ECHEMI)[1][2][3]

Synthetic Strategies: A Focus on Enantioselectivity

The synthesis of this compound with high enantiomeric purity necessitates the use of asymmetric synthesis techniques. The most prevalent and effective methods involve the enantioselective reduction of the corresponding β-keto ester, methyl 3-oxotetradecanoate. This guide will focus on two primary approaches: biocatalytic reduction using whole-cell systems or isolated enzymes, and chemical asymmetric reduction using chiral catalysts or auxiliaries.

Biocatalytic Synthesis: Leveraging Nature's Catalysts

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly reductases, can exhibit remarkable enantioselectivity in the reduction of prochiral ketones.

1.1. Whole-Cell Bioreduction with Rhodococcus erythropolis

Rhodococcus erythropolis is a versatile microorganism known for its wide range of enzymatic activities, including oxidations and reductions.[4][5] It has been effectively employed for the kinetic resolution of various esters.[6][7]

Core Principle: The synthesis of this compound can be achieved through the enantioselective reduction of methyl 3-oxotetradecanoate using whole cells of Rhodococcus erythropolis. The microorganism's inherent dehydrogenases/reductases preferentially catalyze the reduction to the (S)-alcohol.

Experimental Workflow:

Caption: Workflow for the whole-cell bioreduction of methyl 3-oxotetradecanoate.

Detailed Protocol:

-

Cultivation: A suitable culture medium is inoculated with Rhodococcus erythropolis and incubated under optimal growth conditions (e.g., temperature, pH, aeration) to achieve sufficient biomass.[8]

-

Biotransformation: Methyl 3-oxotetradecanoate, the substrate, is added to the cell culture. The reaction is monitored over time for the conversion to the hydroxy ester.

-

Extraction: After the reaction is complete, the cells are separated from the broth by centrifugation. The product is then extracted from the supernatant and the cells using an organic solvent like ethyl acetate.

-

Purification: The crude extract is concentrated and purified using column chromatography on silica gel to yield pure this compound.

Causality Behind Choices:

-

Whole Cells vs. Isolated Enzymes: Using whole cells is often more cost-effective as it eliminates the need for enzyme purification. The cellular machinery also provides in-situ cofactor regeneration, which is essential for the reductase activity.

-

Solvent Selection: Ethyl acetate is a common choice for extraction due to its moderate polarity, which allows for efficient extraction of the product while minimizing the extraction of highly polar impurities.

1.2. Enzymatic Reduction with Candida antarctica Lipase B (CALB)

While primarily known for its lipase activity, Candida antarctica Lipase B (CALB) can also catalyze reduction reactions, although less commonly.[9][10][11][12][13] A more direct and highly efficient approach involves using a dedicated reductase enzyme. However, for the purpose of illustrating enzymatic synthesis, we will discuss a more established biocatalytic reduction method. A more common application for lipases in this context is the kinetic resolution of a racemic mixture of methyl 3-hydroxytetradecanoate.

Core Principle: In a kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus enriched. CALB is highly effective in this regard.

Reaction Scheme:

Caption: Kinetic resolution of racemic methyl 3-hydroxytetradecanoate using CALB.

Chemical Asymmetric Synthesis

Chemical methods for asymmetric synthesis offer a high degree of control and can often be scaled up more readily than biocatalytic processes. The asymmetric reduction of methyl 3-oxotetradecanoate is the most direct chemical route.

2.1. Asymmetric Hydrogenation with Chiral Catalysts

Core Principle: This method involves the reduction of the ketone functionality of methyl 3-oxotetradecanoate using hydrogen gas in the presence of a chiral metal catalyst. The chiral ligand on the metal center directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer.

Key Components:

-

Metal Precursor: Typically a rhodium or ruthenium complex.

-

Chiral Ligand: A variety of chiral phosphine ligands, such as BINAP, have been used successfully in asymmetric hydrogenations.

Experimental Setup:

Caption: Asymmetric hydrogenation of methyl 3-oxotetradecanoate.

Detailed Protocol:

-

Catalyst Preparation: The active chiral catalyst is often prepared in situ by reacting a metal precursor with the chiral ligand.

-

Reaction: Methyl 3-oxotetradecanoate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a specific temperature until completion.

-

Workup and Purification: The solvent is removed, and the product is purified by column chromatography to remove the catalyst and any byproducts.

Causality Behind Choices:

-

Catalyst Choice: Ruthenium-BINAP catalysts are well-established for the asymmetric reduction of β-keto esters, often providing high enantioselectivities and conversions.[14]

-

High Pressure: Hydrogenation reactions typically require elevated pressures to ensure a sufficient concentration of hydrogen in the reaction mixture.

2.2. Asymmetric Reduction with Chiral Borohydride Reagents

Core Principle: Chiral auxiliaries can be used to modify reducing agents like sodium borohydride, rendering them capable of enantioselective reductions.[15][16][17]

Example of a Chiral Auxiliary: (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol is an example of a chiral amino alcohol that can be used to prepare a chiral reducing agent from borane.[17]

General Reaction Scheme:

-

Preparation of the Chiral Reagent: The chiral amino alcohol is reacted with borane (BH3) to form a chiral borohydride reagent.

-

Reduction: Methyl 3-oxotetradecanoate is then added to this pre-formed chiral reagent, which selectively reduces the ketone to the (S)-alcohol.

Advantages and Disadvantages of Synthetic Pathways

| Pathway | Advantages | Disadvantages |

| Whole-Cell Bioreduction | Environmentally friendly, high enantioselectivity, no need for expensive catalysts or ligands, in-situ cofactor regeneration. | Can be slower than chemical methods, requires sterile techniques, downstream processing can be complex. |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer, requires separation of the acylated and unreacted enantiomers. |

| Asymmetric Hydrogenation | High yields and enantioselectivities, well-established and scalable. | Requires expensive and often air-sensitive catalysts and ligands, requires high-pressure equipment. |

| Chiral Borohydride Reduction | Stoichiometric use of chiral auxiliary, can achieve high enantioselectivity. | Requires stoichiometric amounts of the chiral auxiliary, which can be expensive. |

Conclusion

The synthesis of this compound can be accomplished through several effective methods, each with its own set of advantages and disadvantages. The choice of a particular pathway will depend on factors such as the desired scale of the synthesis, cost considerations, and the available laboratory infrastructure. Biocatalytic methods, particularly whole-cell reductions, offer a promising green and sustainable approach, while chemical methods like asymmetric hydrogenation provide a robust and scalable alternative. For researchers and drug development professionals, a thorough understanding of these synthetic strategies is crucial for the efficient and enantioselective production of this important chiral building block.

References

-

Bioscience Biotechnology Biochemistry. (2005). Enantioselective synthesis of four isomers of 3-hydroxy-4-methyltetradecanoic acid, the constituent of antifungal cyclodepsipeptides W493 A and B. PubMed. [Link]

-

Lars, P., et al. (2017). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Scientific Reports. [Link]

-

Klibanov, A. M. (2009). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Polymers. [Link]

-

Wang, Y., et al. (2011). Candida antarctica lipase B-catalyzed synthesis of polyesters: Starting from ketones via a tandem BVO/ROP process. ResearchGate. [Link]

-

Poppe, L., et al. (2002). Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis. ResearchGate. [Link]

-

Peters, G. H., et al. (2014). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. PLoS One. [Link]

-

PrepChem.com. (n.d.). Synthesis of (R)-3-hydroxytetradecanoic acid. Retrieved from [Link]

-

Kroutil, W., et al. (2013). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. Molecules. [Link]

-

Turner, N. J., et al. (2022). One-Step Biocatalytic Synthesis of Sustainable Surfactants by Selective Amide Bond Formation. Angewandte Chemie International Edition. [Link]

-

Türker, G., & Yusufoglu, A. (2010). Asymmetric Reduction of Monoketo Hexadecanoic Acid Methyl Esters. Journal of the Chemical Society of Pakistan. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. Retrieved from [Link]

-

Priestley, N. D., et al. (2006). Resolution of methyl nonactate by Rhodococcus erythropolis under aerobic and anaerobic conditions. PubMed. [Link]

-

Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

-

de Carvalho, C. C. C. R., & da Fonseca, M. M. R. (2005). The remarkable Rhodococcus erythropolis. Applied Microbiology and Biotechnology. [Link]

-

Cambridge Bioscience. (n.d.). Methyl 3-hydroxytetradecanoate. Retrieved from [Link]

-

Zehani, S., & Gelbard, G. (1985). Asymmetric reductions catalysed by chiral shift reagents. Journal of the Chemical Society, Chemical Communications. [Link]

-

Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-Methyl 3-hydroxytetradecanoate. Retrieved from [Link]

-

Dias, C., et al. (2023). Optimization of Rhodococcus erythropolis JCM3201 T Nutrient Media to Improve Biomass, Lipid, and Carotenoid Yield Using Response Surface Methodology. Microorganisms. [Link]

-

Allais, F., et al. (2024). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers in Chemistry. [Link]

-

Le, P., et al. (2022). Synthetic Reagents for Enzyme-Catalyzed Methylation. Angewandte Chemie International Edition. [Link]

-

Scientific Research Publishing. (2013). Asymmetric Reduction of Heteroaryl Methyl Ketones Using Daucus carota. Advances in Chemical Engineering and Science. [Link]

-

Wu, S., et al. (2018). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Catalysts. [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-3-Hydroxytetradecanoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-3-hydroxytetradecanoic acid. PubChem. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C15H30O3 | CID 11021563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-hydroxytetradecanoate - Matreya [bioscience.co.uk]

- 4. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The remarkable Rhodococcus erythropolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. umimpact.umt.edu [umimpact.umt.edu]

- 7. Resolution of methyl nonactate by Rhodococcus erythropolis under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. asianpubs.org [asianpubs.org]

- 16. Asymmetric reductions catalysed by chiral shift reagents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biological Role of (S)-Methyl 3-hydroxytetradecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 3-hydroxytetradecanoate is a chiral molecule of significant interest in microbiology and drug development. As a derivative of the fatty acid biosynthesis pathway, it serves as a critical precursor for the synthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. Furthermore, emerging evidence suggests its involvement in microbial communication and pathogenesis. This technical guide provides a comprehensive overview of the biosynthesis, biological functions, and analytical methodologies related to this compound, with a focus on its potential as a target for novel antimicrobial therapies.

Introduction: The Significance of this compound

This compound, a methylated form of (S)-3-hydroxytetradecanoic acid, belongs to the class of 3-hydroxy fatty acids (3-OH-FAs). These molecules are integral to the structure and function of bacterial cells. The "S" configuration denotes the specific stereochemistry at the C-3 position, which is crucial for its biological recognition and activity. While its non-esterified counterpart is a well-established intermediate in fatty acid metabolism, the methylated form has garnered attention for its potential roles beyond a simple metabolic intermediate.

This guide will delve into the multifaceted biological significance of this compound, exploring its biosynthetic origins, its pivotal role as a building block for essential cellular structures, and its emerging functions in microbial signaling and interaction with host organisms. A thorough understanding of these aspects is paramount for researchers aiming to exploit this molecule and its metabolic pathways for the development of new therapeutic agents.

Biosynthesis of this compound: A Multi-step Enzymatic Cascade

The biosynthesis of this compound is intrinsically linked to the type II fatty acid synthesis (FASII) pathway, a conserved process in bacteria. The pathway culminates in the formation of (S)-3-hydroxytetradecanoyl-ACP, the direct precursor to the free acid and its methyl ester.

The Core FASII Pathway

The synthesis of the 14-carbon 3-hydroxy acyl chain begins with acetyl-CoA and involves a series of enzymatic reactions that iteratively add two-carbon units from malonyl-CoA.

Key Enzymes in the Formation of (S)-3-hydroxytetradecanoyl-ACP:

| Enzyme | Function | Gene (E. coli) |

| FabH | 3-ketoacyl-ACP synthase III | fabH |

| FabB/FabF | 3-ketoacyl-ACP synthase I/II | fabB/fabF |

| FabG | 3-ketoacyl-ACP reductase | fabG |

| FabZ/FabA | 3-hydroxyacyl-ACP dehydratase | fabZ/fabA |

| FabI | Enoyl-ACP reductase | fabI |

The cycle of condensation, reduction, dehydration, and a second reduction is repeated until the 14-carbon chain is assembled. The final reduction step is bypassed to yield (S)-3-hydroxytetradecanoyl-ACP.

Methylation: The Final Step

The conversion of (S)-3-hydroxytetradecanoic acid to its methyl ester is catalyzed by a class of enzymes known as fatty acid methyltransferases (FAMTs). These enzymes utilize S-adenosylmethionine (AdoMet) as the methyl donor.[1]

Proposed Biosynthetic Pathway:

Figure 1: Proposed biosynthetic pathway of this compound.

Core Biological Roles

This compound and its immediate precursor play fundamental roles in bacterial physiology, primarily as a structural component and potentially as a signaling molecule.

Essential Precursor for Lipid A Biosynthesis

In Gram-negative bacteria, (S)-3-hydroxytetradecanoyl-ACP is a critical building block for the synthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS).[2] The enzymes LpxA and LpxD catalyze the transfer of the 3-hydroxyacyl chain from ACP to a UDP-N-acetylglucosamine backbone.[3][4][5][6][7]

Lipid A Synthesis Initiation:

Figure 2: Role of (S)-3-hydroxytetradecanoyl-ACP in the initial steps of Lipid A biosynthesis.

The integrity of the LPS layer is vital for the survival of Gram-negative bacteria, providing a barrier against antimicrobial agents and environmental stresses.

Role in Polyhydroxyalkanoate (PHA) Synthesis

Certain bacteria, such as those from the genus Rhodococcus, can utilize 3-hydroxy fatty acids as monomers for the synthesis of polyhydroxyalkanoates (PHAs).[5] PHAs are intracellular carbon and energy storage polymers, accumulated under conditions of nutrient limitation. The enzyme PHA synthase polymerizes 3-hydroxyacyl-CoA thioesters into long-chain polyesters.[8][9][10][11]

Emerging Role in Quorum Sensing and Pathogenesis

While the direct role of this compound as a quorum-sensing molecule is an active area of research, there is substantial evidence for the involvement of related 3-hydroxy fatty acids in microbial communication. In Ralstonia solanacearum, the methyl ester of 3-hydroxypalmitic acid acts as a quorum-sensing signal.[12] In Candida albicans, a related molecule, 3(R)-hydroxy-tetradecaenoic acid, influences morphogenesis and biofilm formation.[1]

These findings suggest that this compound could function as an autoinducer in certain bacterial species, regulating processes such as virulence factor expression and biofilm formation in a cell-density-dependent manner.

This compound in Drug Development

The essentiality of the pathways involving (S)-3-hydroxytetradecanoyl-ACP makes them attractive targets for the development of novel antibacterial agents.

Targeting Lipid A Biosynthesis

Inhibitors of the enzymes in the lipid A pathway, such as LpxA and LpxD, have the potential to be potent antibiotics against Gram-negative bacteria.[4][6] Since this pathway is absent in mammals, such inhibitors are expected to have high selectivity and low host toxicity.

Inhibition of Fatty Acid Synthesis

Targeting the FASII pathway can disrupt the supply of precursors for both lipid A and other essential cellular components. Several inhibitors of FASII enzymes are currently under investigation as broad-spectrum antibiotics.[12][13]

Analytical Methodologies

The detection and quantification of this compound in biological samples are crucial for studying its biological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive method for the analysis of fatty acid methyl esters. Due to the presence of the hydroxyl group, derivatization is often required to increase the volatility and thermal stability of this compound.[14]

Experimental Protocol: GC-MS Analysis of this compound

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., bacterial cell pellet, culture supernatant) using a modified Bligh-Dyer method with a chloroform:methanol:water mixture.

-

Saponification and Methylation: Saponify the lipid extract with a methanolic base (e.g., NaOH in methanol) to release free fatty acids. Subsequently, methylate the fatty acids using an acid catalyst (e.g., BF₃ in methanol or HCl in methanol) to form fatty acid methyl esters (FAMEs).

-

Derivatization of the Hydroxyl Group: Silylate the hydroxyl group of the 3-hydroxy FAMEs using a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This converts the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.

-

GC-MS Analysis:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Operate in splitless mode for trace analysis.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized FAMEs.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.

-

-

Quantification: Use an internal standard, such as a stable isotope-labeled analog or a fatty acid with an odd number of carbons, for accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing underivatized this compound, although derivatization can be used to enhance ionization efficiency.[15][16][17]

Experimental Protocol: LC-MS Analysis of this compound

-

Lipid Extraction: Perform lipid extraction as described for the GC-MS protocol.

-

LC Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier such as formic acid or ammonium acetate.

-

-

MS Detection:

-

Ionization Source: Use electrospray ionization (ESI) in either positive or negative ion mode.

-

Analysis Mode: For quantification, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, monitoring specific precursor-to-product ion transitions.

-

-

Quantification: Utilize an appropriate internal standard for accurate quantification.

Conclusion and Future Perspectives

This compound is a molecule of fundamental importance in bacterial physiology. Its established role as a precursor for the essential lipid A component of the outer membrane of Gram-negative bacteria solidifies its significance. The enzymes involved in its biosynthesis represent validated and promising targets for the development of novel antibacterial drugs.

The emerging evidence for the involvement of 3-hydroxy fatty acids and their methyl esters in quorum sensing and pathogenesis opens up new avenues of research. Future studies should focus on elucidating the specific receptors and signaling pathways that are modulated by this compound. A deeper understanding of these processes could lead to the development of anti-virulence therapies that disarm pathogens without killing them, thereby reducing the selective pressure for the development of resistance.

The continued development of sensitive and robust analytical methods will be crucial for advancing our knowledge of the spatial and temporal distribution of this compound in complex biological systems. This will undoubtedly provide further insights into the multifaceted roles of this intriguing molecule.

References

- Hernandez-Macedo, M. L., & Murguia, J. R. (2020). Engineering Escherichia coli for Biodiesel Production Utilizing a Bacterial Fatty Acid Methyltransferase. Applied and Environmental Microbiology, 86(15), e00873-20.

- He, X., & Reynolds, K. A. (2002). Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 46(5), 1310–1318.

- Wyckoff, T. J., Lin, S., Cotter, R. J., Dotson, G. D., & Raetz, C. R. (1998). Steady-State Kinetics and Mechanism of LpxD, the N-Acyltransferase of Lipid A Biosynthesis. Journal of Biological Chemistry, 273(49), 32369–32372.

- Mdluli, K., & Wriz, T. (2007). Discovery of dual-activity small-molecule ligands of Pseudomonas aeruginosa LpxA and LpxD using SPR and X-ray crystallography.

- Guan, X., Chen, H., & Nikolau, B. J. (2016). Discovery and Characterization of the 3-Hydroxyacyl-ACP Dehydratase Component of the Plant Mitochondrial Fatty Acid Synthase System. Plant Physiology, 171(2), 834–847.

- UniProt Consortium. (2023). lpxD - UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase - Escherichia coli (strain K12). UniProtKB.

- Lee, J. K., & Lee, S. Y. (2010). Superpositions of LpxA and LpxD. (a) The structure of LpxA with the bound product, UDP-3-O-(R-hydroxymyristoyl).

- Noyes, B. E., & Wakil, S. J. (1968). The inhibition of L-3-hydroxyacyl-CoA dehydrogenase by acetoacetyl-CoA and the possible effect of this inhibitor on fatty acid oxidation. Journal of Biological Chemistry, 243(11), 3067–3072.

- Ashby, R. D., Solaiman, D. K., & Foglia, T. A. (2009). Methyl-branched poly(hydroxyalkanoate) biosynthesis from 13-methyltetradecanoic acid and mixed isostearic acid isomer substrates. Applied Microbiology and Biotechnology, 84(4), 735–744.

- Williams, A. H., & Raetz, C. R. H. (2007). Structure and reactivity of LpxD, the N-acyltransferase of lipid A biosynthesis. Proceedings of the National Academy of Sciences, 104(28), 11567-11572.

- Matsumoto, K., & Taguchi, S. (2023). Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units. Frontiers in Bioengineering and Biotechnology, 11, 1123307.

- O'Leary, N. D., O'Connor, K. E., & Dobson, A. D. (2006). Analysis of Polyhydroxyalkanoate (PHA) Synthase Gene in Activated Sludge That Produces PHA Containing 3-hydroxy-2-methylvalerate. Biotechnology and Bioengineering, 95(4), 654–662.

- Parsons, J. B., & Rock, C. O. (2011). Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery. Current Opinion in Microbiology, 14(5), 558–564.

- Lennen, R. M., Kruz, K. E., & Pfleger, B. F. (2022). Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity.

- Klinke, S., & de Mendoza, D. (2001). Coexpression of Genetically Engineered 3-Ketoacyl-ACP Synthase III (fabH) and Polyhydroxyalkanoate Synthase (phaC) Genes Leads to Short-Chain-Length-Medium-Chain-Length Polyhydroxyalkanoate Copolymer Production from Glucose in Escherichia coli JM109. Applied and Environmental Microbiology, 67(11), 4907–4913.

- The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate.

- Bogue, J. W., & Haskell, B. E. (2016). An atypical 3-ketoacyl ACP synthase III required for acyl homoserine lactone synthesis in Pseudomonas syringae pv. syringae B728a. Journal of Bacteriology, 198(12), 1739–1750.

- Fukui, T., & Doi, Y. (2013). Increased synthesis of poly(3-hydroxydodecanoate) by random mutagenesis of polyhydroxyalkanoate synthase. Journal of Biotechnology, 168(4), 545–550.

- BenchChem. (2025).

- Santiago-Vazquez, L. Z., Mydlarz, L. D., Pavlovich, J. G., & Jacobs, R. S. (2004). Retention times of ME prepared from commercially available hydroxy fatty acid metabolites.

- Cvačka, J., & Svatoš, A. (2021).

- Jones, B. R., & Saal, H. P. (2016). A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils.

- Development of Antibacterial Compounds to Target Drug Resistant Bacteria. (2025). DRUM.

- Dvořáková, H., & Cvacka, J. (2025).

- Cao, Y., Xian, M., & Zhang, H. (2016). Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose. BMC Biotechnology, 16(1), 26.

- Gikas, E., & Bazoti, F. N. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Molecules, 27(18), 5873.

- Han, T. L., & van der Meer, J. R. (2025). Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites. ChemRxiv.

- Fochi, I., Ciceri, E., & Huebschmann, H. J. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis. Thermo Fisher Scientific.

- Matreya LLC. (n.d.).

- Yore, M. M., & Syed, I. (2016). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.).

- Libby, P., & Buring, J. E. (2024). Molecular Mechanisms Underlying Atherosclerosis and Current Advances in Targeted Therapeutics. International Journal of Molecular Sciences, 25(22), 13785.

- Kim, K. H., & Oh, D. K. (2018). Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli. Frontiers in Microbiology, 9, 169.

- Behringer, M., & Ochman, H. (2025). A review of quorum-sensing and its role in mediating interkingdom interactions in the ocean.

- PubChem. (n.d.). This compound.

- A bi-enzymatic cascade p

- Weeks, G., & Wakil, S. J. (1968). Selective Inhibition of Bacterial Enzymes by Free Fatty Acids. Journal of Bacteriology, 96(4), 1109–1113.

- Jemielita, M., & Ng, W. L. (2018). Quorum sensing in Vibrio controls carbon metabolism to optimize growth in changing environmental conditions. PLoS Biology, 16(10), e2005991.

- Benitez, J. A., & Vora, G. J. (2015). Role of methylthioadenosine/S-adenosylhomocysteine nucleosidase in Vibrio cholerae cellular communication and biofilm development.

- Hartmann, A., & Rothballer, M. (2014). Bacterial quorum sensing compounds are important modulators of microbe-plant interactions. Frontiers in Plant Science, 5, 131.

- de Souza, C. O., & de Oliveira, L. G. (2024). A Target to Combat Antibiotic Resistance: Biochemical and Biophysical Characterization of 3-Dehydroquinate Dehydratase from Methicillin-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 25(22), 13785.

- Givskov, M., & Eberl, L. (2000). Quorum Sensing-Controlled Biofilm Development in Serratia liquefaciens MG1. Journal of Bacteriology, 182(12), 3425–3432.

- Dalile, B., Van Oudenhove, L., Vervliet, B., & Verbeke, K. (2019). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. Nutrients, 11(12), 2974.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steady-State Kinetics and Mechanism of LpxD, the N-Acyltransferase of Lipid A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure and reactivity of LpxD, the N-acyltransferase of lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring Class I polyhydroxyalkanoate synthases with broad substrate specificity for polymerization of structurally diverse monomer units [frontiersin.org]

- 9. Analysis of polyhydroxyalkanoate (PHA) synthase gene in activated sludge that produces PHA containing 3-hydroxy-2-methylvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coexpression of Genetically Engineered 3-Ketoacyl-ACP Synthase III (fabH) and Polyhydroxyalkanoate Synthase (phaC) Genes Leads to Short-Chain-Length-Medium-Chain-Length Polyhydroxyalkanoate Copolymer Production from Glucose in Escherichia coli JM109 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased synthesis of poly(3-hydroxydodecanoate) by random mutagenesis of polyhydroxyalkanoate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(S)-Methyl 3-hydroxytetradecanoate in Bacterial Lipid A: A Technical Guide to Synthesis, Analysis, and Immunological Context

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria, is a potent activator of the innate immune system and a critical determinant of bacterial pathogenesis. Its structure, particularly its acylation pattern, dictates its immunological activity. The primary 3-hydroxy fatty acid found in the lipid A of many clinically relevant bacteria is (R)-3-hydroxytetradecanoate. Its enantiomer, (S)-3-hydroxytetradecanoic acid, and its methyl ester derivative, (S)-Methyl 3-hydroxytetradecanoate, are not typically constituents of native lipid A but serve as indispensable tools in the research and development of novel therapeutics. This guide provides an in-depth examination of the biosynthesis of the natural (R)-isomer within lipid A, clarifies the role of the synthetic (S)-methyl ester as a crucial chemical probe and analytical standard, and presents detailed methodologies for its characterization. We will explore the profound impact of fatty acid stereochemistry on immune recognition and discuss the application of this knowledge in the development of next-generation antibiotics and immunomodulators.

Chapter 1: The Architectural and Immunological Primacy of Lipid A

Lipopolysaccharide (LPS), or endotoxin, is the major component of the outer membrane of Gram-negative bacteria, forming a crucial barrier and mediating interactions with the host.[1] LPS is composed of three domains: the O-antigen, a core oligosaccharide, and the membrane-anchoring lipid A.[1] It is the lipid A moiety that is responsible for the powerful, and often pathological, immunostimulatory effects of endotoxin.[1]

The innate immune system recognizes lipid A primarily through a receptor complex consisting of Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD-2).[2][3] Binding of an agonistic lipid A molecule to this complex triggers a signaling cascade, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[2] This response is essential for clearing bacterial infections, but excessive activation can lead to sepsis and septic shock.

The precise structure of lipid A dictates the nature of the TLR4/MD-2 interaction. Key structural determinants include the number, length, and position of acyl chains, as well as the phosphorylation pattern of the glucosamine disaccharide backbone.[1] Hexa-acylated lipid A, typical of E. coli, is a potent TLR4 agonist, whereas under-acylated forms, such as the tetra-acylated precursor Lipid IVA, can act as antagonists.[2][3] This structure-activity relationship is the cornerstone of modern efforts to design lipid A-based vaccine adjuvants and sepsis therapeutics.

Chapter 2: (R)-3-Hydroxytetradecanoate: The Stereospecific Building Block of Lipid A

The acyl chains of lipid A are not generic fatty acids. In many pathogenic Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa, the primary acyl chains—those directly linked to the glucosamine backbone—are predominantly (R)-3-hydroxytetradecanoate (also known as (R)-3-hydroxymyristate).[4][5] The specific chain length (C14) and the stereochemistry of the hydroxyl group at the C-3 position are critical for both the structural integrity of the outer membrane and for potent TLR4 activation.[6]

Biosynthesis via the Raetz Pathway

The synthesis of lipid A occurs via the highly conserved Raetz pathway on the cytoplasmic surface of the inner membrane.[5] The incorporation of the primary acyl chains is a stereospecific process initiated by two key enzymes: LpxA and LpxC.

-

LpxA (UDP-N-acetylglucosamine acyltransferase): This enzyme catalyzes the first step, transferring an (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc).[4][5] LpxA exhibits remarkable specificity, functioning as a "hydrocarbon ruler" that preferentially selects for C14 chains in E. coli.[5]

-

LpxC (UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase): The product of the LpxA reaction is deacetylated by LpxC. This is the first irreversible and committed step in the lipid A biosynthesis pathway, making LpxC a prime target for the development of novel antibiotics against Gram-negative bacteria.[5][7][8]

Subsequent enzymes, such as LpxD and LpxB, complete the formation of the acylated and phosphorylated disaccharide core.[5] The strict (R)-stereospecificity of this pathway ensures the correct three-dimensional conformation of lipid A for recognition by the TLR4/MD-2 complex.

Table 1: Key Enzymes in the Initial Steps of Lipid A Biosynthesis

| Enzyme | Gene | Substrate(s) | Product | Function in Pathway |

| LpxA | lpxA | UDP-GlcNAc, (R)-3-hydroxytetradecanoyl-ACP | UDP-3-O-((R)-3-hydroxytetradecanoyl)-GlcNAc | Initial, reversible acylation of UDP-GlcNAc.[4][5] |

| LpxC | lpxC | UDP-3-O-((R)-3-hydroxytetradecanoyl)-GlcNAc | UDP-3-O-((R)-3-hydroxytetradecanoyl)-GlcN | Deacetylation; the first committed and irreversible step.[5][8] |

| LpxD | lpxD | Product of LpxC, (R)-3-hydroxytetradecanoyl-ACP | UDP-2-acylamino-3-O-acyl-GlcN | Second acylation at the 2-amino position.[4] |

Chapter 3: this compound: A Vital Chemical Tool

While the (R)-enantiomer is the natural building block, its counterpart, (S)-3-hydroxytetradecanoic acid, and its derivatized form, this compound, are crucial in the laboratory.[9][10] They are not products of the Raetz pathway but are synthesized chemically for specific applications.

-

Probing Stereospecificity: Synthetic lipid A analogs are essential for structure-activity relationship (SAR) studies. By synthesizing lipid A variants containing the "unnatural" (S)-enantiomer and comparing their biological activity to those with the natural (R)-form, researchers can precisely quantify the importance of stereochemistry in TLR4/MD-2 binding and activation.[2][11] Such studies consistently show that the (R)-configuration is required for potent agonist activity, highlighting the exquisite specificity of the innate immune receptor.

-

Analytical Standards: In analytical chemistry, particularly for chromatographic methods like GC-MS, pure enantiomeric standards are necessary for method development, calibration, and confirmation of peak identity.[12] this compound can be used as an internal or external standard to differentiate it from the naturally derived (R)-isomer in complex biological samples.

-

Synthetic Precursors: The methyl ester is a common intermediate in the multi-step chemical synthesis of lipid A analogs and other complex lipids.[13] The methyl group serves as a protecting group for the carboxylic acid, which can be selectively removed (saponified) later in the synthetic scheme.[11]

Chapter 4: Analytical Methodologies for Acyl Chain Characterization

Determining the precise fatty acid composition of lipid A is fundamental to understanding its biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for this purpose, requiring the cleavage and derivatization of the fatty acids into volatile forms.[14][15]

Experimental Protocol: GC-MS Analysis of Fatty Acyl Chains from Lipid A

This protocol describes the acid-catalyzed methylation for the analysis of total fatty acids from a purified LPS sample.[15][16]

1. Hydrolysis and Methylation: a. Place 100-500 µg of lyophilized, purified LPS into a 13x100 mm Pyrex tube with a Teflon-lined cap. b. Add 1.0 mL of 1.25 M anhydrous methanolic HCl.[16] c. Add an internal standard (e.g., methyl heptadecanoate) for quantification. d. Securely seal the tube and heat at 80°C for 1 hour in a heating block or water bath.[17] This step simultaneously cleaves the fatty acids from the lipid A backbone and converts them to fatty acid methyl esters (FAMEs). e. Cool the tube to room temperature.

2. Extraction of FAMEs: a. Add 1.25 mL of high-purity hexane to the tube.[16][17] b. Add 1.0 mL of deionized water to facilitate phase separation. c. Cap the tube and vortex gently for 5-10 minutes. d. Centrifuge at 1,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers. e. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial with an insert.

3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5977 MS). b. Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for FAME analysis.[16] c. Injection: Inject 1 µL of the sample with a split ratio (e.g., 10:1).[16] d. Oven Program: Start at 100°C for 2 min, ramp at 4°C/min to 250°C, and hold for 5 min.[15] e. MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.

Data Interpretation

The identity of methyl 3-hydroxytetradecanoate is confirmed by both its retention time (relative to standards) and its characteristic mass spectrum. The EI mass spectrum is notable for a prominent base peak at m/z 103, resulting from the alpha-cleavage adjacent to the hydroxylated carbon, which is diagnostic for 3-hydroxy fatty acid methyl esters.

Table 2: Characteristic EI-MS Fragmentation of Methyl 3-hydroxytetradecanoate

| m/z (mass-to-charge ratio) | Proposed Fragment/Ion | Significance |

| 258 | [M]⁺ | Molecular ion |

| 240 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |

| 227 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |

| 103 | [CH(OH)CH₂COOCH₃]⁺ | Alpha-cleavage; characteristic base peak for 3-hydroxy FAMEs |

| 74 | [CH₂=C(OH)OCH₃]⁺ | McLafferty rearrangement product, common in methyl esters |

Chapter 5: Therapeutic and Diagnostic Implications

The detailed understanding of lipid A structure, centered on key components like 3-hydroxytetradecanoate, has profound implications for medicine.

Lipid A Biosynthesis as an Antibiotic Target

Because lipid A is essential for the viability of most Gram-negative bacteria, its biosynthetic pathway is an attractive target for new antibiotics.[7] The enzyme LpxC, which catalyzes the committed step, has been a major focus of drug discovery efforts for over two decades.[7][8] Potent inhibitors of LpxC, often hydroxamic acid derivatives, show promising antibacterial activity against a range of pathogens.[7]

Lipid A Analogs as Immunomodulators

By rationally modifying the structure of lipid A, it is possible to separate its beneficial adjuvant properties from its toxic inflammatory effects. A prime example is Monophosphoryl Lipid A (MPLA), a derivative of Salmonella minnesota lipid A that has been detoxified by removing the 1-phosphate group and one acyl chain. MPLA is a potent vaccine adjuvant used in human vaccines, stimulating a robust immune response with significantly reduced toxicity compared to native lipid A.[1][3] The synthesis and evaluation of countless lipid A analogs, many of which are built around (R)- or (S)-3-hydroxytetradecanoate backbones, continue to drive the development of safer and more effective adjuvants and immunotherapies.[2][11]

Chapter 6: Conclusion and Future Directions